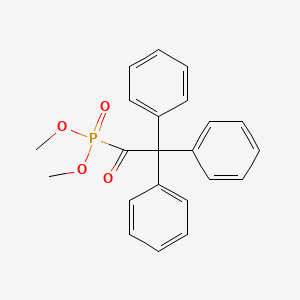
Dimethyl (triphenylacetyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (triphenylacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a triphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (triphenylacetyl)phosphonate can be synthesized through various methods, including the Michaelis-Arbuzov reaction. This reaction involves the use of trialkyl phosphites and alkyl halides under specific conditions to form phosphonate esters. For instance, the reaction of triphenylacetyl chloride with dimethyl phosphite in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (triphenylacetyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed.
Scientific Research Applications
Dimethyl (triphenylacetyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (triphenylacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (triphenylacetyl)phosphonate include other phosphonate esters and phosphine oxides, such as dimethyl methylphosphonate and triphenylphosphine oxide.
Uniqueness
What sets this compound apart is its unique triphenylacetyl moiety, which imparts distinct chemical properties and reactivity. This structural feature can influence its interactions with other molecules and its overall stability, making it a valuable compound for specific applications .
Properties
CAS No. |
61565-69-3 |
|---|---|
Molecular Formula |
C22H21O4P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2,2,2-triphenylethanone |
InChI |
InChI=1S/C22H21O4P/c1-25-27(24,26-2)21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
IRUOXWYUJAVDHX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















